1-Acetyl-2-pyrrolidone
Overview
Description
1-Acetyl-2-pyrrolidone is an organic compound with the molecular formula C6H9NO2. It is a derivative of pyrrolidone, characterized by the presence of an acetyl group attached to the nitrogen atom of the pyrrolidone ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Scientific Research Applications
1-Acetyl-2-pyrrolidone has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a penetration enhancer in drug delivery systems.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of polymers, resins, and coatings.
Safety and Hazards
Future Directions
The future of N-Acetyl-2-pyrrolidone and related compounds appears promising. For instance, BASF has announced plans to produce more N-(2-Hydroxyethyl)-2-Pyrrolidone (HEP) and N-Octyl-2-Pyrrolidone (NOP) due to growing demand in various industries . Additionally, research is ongoing to develop biosynthetic pathways for 2-pyrrolidone and its derivatives .
Mechanism of Action
Target of Action
It’s known that pyrrolidone derivatives can interact with various biological targets .
Mode of Action
It’s known that pyrrolidone derivatives can interact with their targets, leading to various biological effects .
Biochemical Pathways
A biosynthetic pathway for 2-pyrrolidone has been established in Corynebacterium glutamicum, which involves the expression of glutamate decarboxylase (Gad) mutant and β-alanine CoA transferase (Act). This activates spontaneous dehydration cyclization of GABA to form 2-pyrrolidone .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
Pyrrolidone derivatives have been shown to possess various biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Acetyl-2-pyrrolidone. For instance, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the environment.
Biochemical Analysis
Biochemical Properties
N-Acetyl-2-pyrrolidone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial effects against Staphylococcus aureus, Escherichia coli, and Candida albicans in a dose-dependent manner . The nature of these interactions involves the inhibition of microbial growth, which is essential for its antimicrobial activity.
Cellular Effects
N-Acetyl-2-pyrrolidone influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its antimicrobial properties suggest that it can disrupt the normal cellular processes of microorganisms, leading to their inhibition or death . This compound’s impact on gene expression and cellular metabolism is crucial for its biological activity.
Molecular Mechanism
The molecular mechanism of N-Acetyl-2-pyrrolidone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, altering their activity and leading to the observed biological effects . This compound’s ability to inhibit microbial growth is a result of its interaction with microbial enzymes and proteins, disrupting their normal function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-2-pyrrolidone change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro or in vivo studies include sustained antimicrobial activity and potential changes in cellular function.
Dosage Effects in Animal Models
The effects of N-Acetyl-2-pyrrolidone vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antimicrobial activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold for its safe use. These dosage-dependent effects are crucial for determining the appropriate therapeutic window for this compound.
Metabolic Pathways
N-Acetyl-2-pyrrolidone is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is important for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, N-Acetyl-2-pyrrolidone is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biological activity and effectiveness.
Subcellular Localization
N-Acetyl-2-pyrrolidone’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interaction with specific biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-2-pyrrolidone can be synthesized through several methods. One common approach involves the acetylation of 2-pyrrolidone using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is produced through a similar acetylation process, but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions further enhances the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-2-pyrrolidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-acetylsuccinimide.
Reduction: Reduction reactions can convert it back to 2-pyrrolidone.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-acetylsuccinimide.
Reduction: 2-pyrrolidone.
Substitution: Various N-substituted pyrrolidones.
Comparison with Similar Compounds
1-Acetyl-2-pyrrolidone is often compared with other pyrrolidone derivatives, such as:
N-Methyl-2-pyrrolidone (NMP): Used as a solvent in various industrial applications.
N-Hydroxyethyl-2-pyrrolidone: Known for its use in catalysis and as a solvent.
2-Pyrrolidone: A precursor in the synthesis of other pyrrolidone derivatives.
Uniqueness: this compound stands out due to its acetyl group, which imparts unique chemical properties and enhances its solubility and reactivity compared to other pyrrolidone derivatives .
Properties
IUPAC Name |
1-acetylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHUPYSUKYAIBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239321 | |
Record name | 2-Pyrrolidinone, 1-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932-17-2 | |
Record name | 1-Acetyl-2-pyrrolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-2-pyrrolidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-2-pyrrolidone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyrrolidinone, 1-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Acetyl-2-pyrrolidone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL2S7T2BKP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Acetyl-2-pyrrolidone in the polymerization of 2-pyrrolidone?
A: this compound acts as an activator in the anionic polymerization of 2-pyrrolidone. [, ] This means it enhances the reactivity of the initiator, potassium 2-pyrrolidonate, leading to more efficient polymerization. []
Q2: How does this compound influence the polymerization process?
A: Research suggests that using this compound, combined with a specific temperature control strategy (transient cooling), leads to a significant increase in both the conversion of 2-pyrrolidone to polymer and the molecular weight of the resulting poly(2-pyrrolidone). [] The exact mechanism of this effect is still under investigation.
Q3: Are there other activators used in the anionic polymerization of 2-pyrrolidone?
A: Yes, besides this compound, other compounds like 1-(1-pyrrolin-2-yl)-2-pyrrolidone and 1-benzoyl-2-pyrrolidone have been studied as activators for this type of polymerization. [] Carbon dioxide has also demonstrated acceleration capabilities in this context. []
Q4: What is the 'ceiling temperature' in polymerization and how does it relate to this compound?
A: The ceiling temperature (T1) represents the temperature above which the polymerization reaction will not proceed, even in the presence of an initiator and activator. [] Research has investigated the T1 of 2-pyrrolidone polymerization with different initiation systems, including those using this compound. []
Q5: Is this compound used in any analytical applications?
A: While not directly involved in analysis, derivatives of this compound, specifically (R, S) N-acetyl-2-pyrrolidone-5-carboxylic acid benzylamide, have been explored for their anticonvulsant activity. [] Analytical methods, including spectrophotometry, HPLC, and acidimetric methods, have been developed for the qualitative and quantitative analysis of this derivative. [] This suggests potential applications in pharmaceutical analysis.
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